molecular formula C15H14N2O2 B7546175 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide

Cat. No. B7546175
M. Wt: 254.28 g/mol
InChI Key: XQCMHXSHWFIWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs, which target the mitochondrial tricarboxylic acid cycle (TCA) and disrupt cancer cell metabolism.

Mechanism of Action

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide targets the mitochondrial TCA cycle, which is essential for cancer cell metabolism. It inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disrupts cancer cell metabolism and leads to apoptosis.
Biochemical and Physiological Effects:
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer drugs. It has also been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide is its specificity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, its mechanism of action is complex and not fully understood, which makes it difficult to predict its effects in different cancer types. Additionally, 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide is a relatively new drug, and more research is needed to fully understand its potential applications.

Future Directions

For 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide research include further preclinical and clinical studies to investigate its efficacy in different cancer types and in combination with other anticancer drugs. Additionally, research is needed to fully understand its mechanism of action and to develop new analogs with improved efficacy and specificity.

Synthesis Methods

The synthesis of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide involves the reaction of 2-amino-3-methylidenebutanoic acid with acetylacetone to form 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid. This is then reacted with propargylamine to form 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide. The synthesis method has been optimized to produce high yields of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide with high purity.

Scientific Research Applications

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide has been extensively studied in preclinical models and has shown efficacy against a wide range of cancer types, including leukemia, lymphoma, pancreatic cancer, and non-small cell lung cancer. It has also been tested in clinical trials and has shown promising results in combination with other anticancer drugs.

properties

IUPAC Name

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-4-9-16-14(18)11(3)17-10(2)12-7-5-6-8-13(12)15(17)19/h1,5-8,11H,2,9H2,3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMHXSHWFIWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)N1C(=C)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide

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